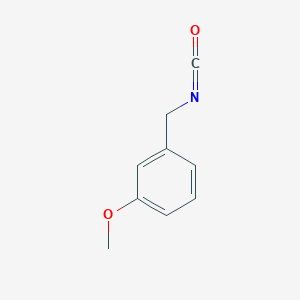

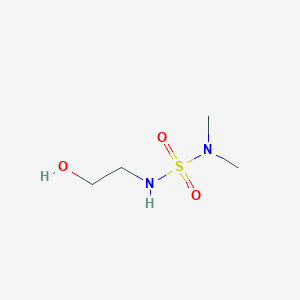

Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-” is a compound that belongs to the class of organosulfur compounds known as sulfonamides . The sulfonamide functional group is characterized by the structure R−S(=O)2−NR2, where R represents some organic group . Sulfonamides are typically unreactive and crystalline .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory through various methods. The classic approach involves the reaction of sulfonyl chlorides with an amine . This reaction is represented by the equation: RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The general formula for sulfonamides is R−SO2NR’R" or R−S(=O)2−NR’R", where each R represents some organic group .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyethyl)alkylamines, which are related compounds, have been studied . The isotherms of surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .Applications De Recherche Scientifique

Carbon Dioxide Capture

The compound is used in the process of amine scrubbing, which is a technique for capturing CO2. The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .

Use in Food Contact Materials

The European Food Safety Authority (EFSA) has assessed the safety of N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids (SABOFOG F1), which is intended to be used as an antistatic and anti-fog agent in all types of polymers at up to 2% w/w .

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl-, also known as 1-(dimethylsulfamoylamino)-2-hydroxyethane, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . Folic acid is crucial for the bacteria’s survival as it is needed for the synthesis of nucleic acids and the metabolism of amino acids .

Mode of Action

Sulfonamides, including our compound of interest, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a necessary component in the synthesis of folic acid . This disruption in the folic acid pathway leads to a deficiency in the production of essential bacterial nucleic acids and proteins, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including our compound, involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, an essential component for bacterial survival, the compound effectively disrupts the life cycle of the bacteria .

Action Environment

The action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions . .

Propriétés

IUPAC Name |

1-(dimethylsulfamoylamino)-2-hydroxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3S/c1-6(2)10(8,9)5-3-4-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPGKVAAISIIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394735 |

Source

|

| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |

CAS RN |

89846-09-3 |

Source

|

| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)